molecular formula C25H21N3O5S B2806415 N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902496-55-3

N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2806415
CAS No.: 902496-55-3
M. Wt: 475.52
InChI Key: HVPNOEGNZZQISZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C25H21N3O5S and its molecular weight is 475.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research in the field of medicinal chemistry has focused on synthesizing novel heterocyclic compounds derived from similar base structures for their potential anti-inflammatory and analgesic properties. Studies have demonstrated that compounds with complex heterocyclic frameworks show promising cyclooxygenase inhibition, offering pathways to novel therapeutic agents. For instance, the synthesis of novel benzodifuranyl, triazines, and thiazolopyrimidines from related structures has shown significant anti-inflammatory and analgesic activities in preliminary screenings (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The development of new antimicrobial agents is another area of interest. Compounds incorporating thienopyrimidine structures have been synthesized and evaluated for their antimicrobial efficacy. Notably, certain derivatives have exhibited potent antibacterial and antifungal activities against a range of pathogens, underscoring the potential of such compounds in addressing drug-resistant infections (Kerru et al., 2019).

Anticancer Research

The quest for novel anticancer agents has led to the exploration of pyrimidine derivatives for their cytotoxic activities against cancer cell lines. Some derivatives have shown appreciable growth inhibition in certain cancer cell lines, highlighting the potential utility of these compounds in cancer therapy (Al-Sanea et al., 2020).

Enzyme Inhibition Studies

The detailed study of enzyme inhibitors for therapeutic applications has included the synthesis of pyrimidine derivatives as potential inhibitors of key biological pathways. For example, compounds designed around pyrimidine structures have been investigated for their ability to inhibit enzymes like thymidylate synthase and dihydrofolate reductase, offering insights into the development of treatments for diseases such as cancer and microbial infections (Gangjee et al., 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2-amino-3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-acetic acid with 4-ethoxyaniline in the presence of a coupling agent, followed by acetylation of the resulting product with acetic anhydride and acetic acid.", "Starting Materials": [ "2-amino-3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-acetic acid", "4-ethoxyaniline", "Coupling agent", "Acetic anhydride", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-acetic acid and the coupling agent in a suitable solvent.", "Step 2: Add 4-ethoxyaniline to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the resulting product and wash with a suitable solvent.", "Step 4: Acetylate the product with acetic anhydride and acetic acid in the presence of a suitable catalyst.", "Step 5: Purify the final product by recrystallization or chromatography." ] }

CAS No.

902496-55-3

Molecular Formula

C25H21N3O5S

Molecular Weight

475.52

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H21N3O5S/c1-2-32-17-11-9-16(10-12-17)26-21(29)15-27-22-19-7-3-4-8-20(19)34-23(22)24(30)28(25(27)31)14-18-6-5-13-33-18/h3-13H,2,14-15H2,1H3,(H,26,29)

InChI Key

HVPNOEGNZZQISZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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